molecular formula C13H12O2 B8281572 2-Hydroxy-1-naphthalen-1-yl-propan-1-one

2-Hydroxy-1-naphthalen-1-yl-propan-1-one

Cat. No.: B8281572
M. Wt: 200.23 g/mol
InChI Key: FWYAWAVMEZKFQD-UHFFFAOYSA-N
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Description

2-Hydroxy-1-naphthalen-1-yl-propan-1-one is a naphthalene-derived propanone compound of interest in organic chemistry and materials research. While data on this specific molecule is developing, its structural framework is closely related to other hydroxynaphthyl propanones studied as key intermediates and precursors for synthesizing more complex chemical architectures . Compounds within this chemical class, particularly those featuring a hydroxy group adjacent to the ketone, are valuable building blocks in medicinal chemistry. For instance, similar 1-tetralone (dihydronaphthalenone) chalcone derivatives have been synthesized and investigated for their potential antioxidant properties, demonstrating the research value of the naphthalenone core in developing new bioactive molecules . Furthermore, related structures like 2-amino-1-(2-hydroxynaphthalen-1-yl)propan-1-one highlight the role of such naphthalene-based ketones as versatile synthons for further chemical functionalization . Researchers may utilize this chemical as a precursor in the development of novel organic compounds or functional materials. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

2-hydroxy-1-naphthalen-1-ylpropan-1-one

InChI

InChI=1S/C13H12O2/c1-9(14)13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-9,14H,1H3

InChI Key

FWYAWAVMEZKFQD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

Comparison with Similar Compounds

(E)-1-(2’-Hydroxynaphthalen-1’-yl)-3-(2’’-chlorophenyl)-2-propen-1-one (15) and (E)-1-(2’-Hydroxynaphthalen-1’-yl)-3-(2’’,6’’-dichlorophenyl)-2-propen-1-one (16)

These chalcone derivatives differ from 2-Hydroxy-1-naphthalen-1-yl-propan-1-one by the addition of chlorophenyl groups on the propanone chain. The chlorine substituents increase molecular weight (e.g., 308 g/mol for 15 vs. Mass spectrometry data (FAB-MS m/z 308–311 for 15) confirms halogen isotopic patterns .

2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one

This morpholine derivative replaces the hydroxyl group with a morpholine ring, significantly altering solubility and pharmacological behavior. The morpholine group increases polarity (PSA = 26.3 Ų) and enables interactions with biological targets, as seen in its role as a Naproxen analog .

Simplified Derivatives

1-(Naphthalen-2-yl)propan-1-one (CAS 6315-96-4)

Lacking the hydroxyl group, this compound exhibits reduced hydrogen-bonding capacity and lower solubility in aqueous media. Its molecular weight (184 g/mol) and logP (estimated ~3.3) suggest higher lipophilicity compared to this compound .

Pharmacologically Relevant Derivatives

Naphthalen-1-ol Derivatives (e.g., 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol)

These compounds, often controlled as impurities in pharmaceuticals, highlight the impact of substituent positioning (e.g., hydroxyl at naphthalen-1-yl vs. naphthalen-2-yl) on metabolic pathways and toxicity profiles .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
This compound C₁₃H₁₂O₂ 212.24 β-hydroxyl, naphthalen-1-yl Hydrogen-bonding, potential bioactivity
(E)-1-(2’-Hydroxynaphthalen-1’-yl)-3-(2’’-chlorophenyl)-2-propen-1-one (15) C₂₀H₁₅ClO₂ 308.79 2’-chlorophenyl Antimicrobial potential
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one C₁₈H₂₁NO₃ 299.37 6-methoxy, morpholine Pharmaceutical analog
1-(Naphthalen-2-yl)propan-1-one C₁₃H₁₂O 184.23 None High lipophilicity

Research Findings and Implications

  • Synthetic Flexibility : The Claisen-Schmidt condensation route (used for compounds 15 and 16) demonstrates adaptability for introducing diverse substituents, enabling tailored electronic and steric profiles .
  • Structural Characterization : SHELX software (e.g., SHELXL, SHELXS) has been critical in resolving crystal structures of related compounds, aiding in understanding conformational preferences and intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Hydroxy-1-naphthalen-1-yl-propan-1-one, and how are critical parameters like temperature and catalyst selection optimized?

  • Answer : The compound can be synthesized via modified protocols such as the Nencki method, which involves refluxing naphthol derivatives with glacial acetic acid in the presence of ZnCl₂ as a catalyst . Multi-step pathways may include condensation reactions with aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under basic conditions (KOH), where reaction time and solvent polarity are optimized to minimize side products . Temperature control (e.g., 80–100°C) and catalyst loading (e.g., 1–2 mol%) are critical for achieving yields >70%.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . Infrared (IR) spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and ketone (1650–1750 cm⁻¹) functional groups. Purity is assessed via HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .

Q. What experimental strategies are employed to mitigate side reactions during multi-step synthesis of derivatives?

  • Answer : Protecting groups (e.g., acetyl for hydroxyl) are used to prevent unwanted substitutions. Stepwise monitoring via Thin-Layer Chromatography (TLC) ensures intermediate stability . For condensation steps, anhydrous solvents (e.g., ethanol) and inert atmospheres (N₂/Ar) reduce oxidation. Quenching with ice-water mixtures followed by ethyl acetate extraction isolates products efficiently .

Advanced Research Questions

Q. How can SHELXL be applied to address challenges in refining the crystal structure of this compound, particularly regarding hydrogen bonding and thermal motion?

  • Answer : SHELXL’s refinement tools (e.g., AFIX and ISOR commands) model anisotropic displacement parameters for heavy atoms like oxygen in hydroxyl/ketone groups . Hydrogen bonding is resolved using DFIX restraints on O–H···O distances (2.6–3.0 Å) and angles (150–180°). For twinned crystals, the TWIN and HKLF5 commands refine data with overlapping reflections .

Q. How can researchers resolve discrepancies in crystallographic data when hydrogen bonding interactions are not immediately apparent?

  • Answer : Contradictions in hydrogen bonding networks are resolved by iterative refinement cycles in SHELXL, combining difference Fourier maps (Fourier 0) and validation tools (e.g., PLATON). If hydrogen positions remain ambiguous, neutron diffraction or variable-temperature XRD experiments provide higher-resolution data . Cross-validation with computational models (DFT) predicts plausible hydrogen-bonding patterns .

Q. What role do solvent polarity and reaction time play in achieving high regioselectivity during the synthesis of analogues?

  • Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the ketone carbon, favoring regioselective formation of the naphthalen-1-yl-propan-1-one backbone . Extended reaction times (≥12 hours) in refluxing ethanol improve yields of condensation products by ensuring complete enolization. Solvent-free microwave-assisted methods reduce side reactions (e.g., decarboxylation) by shortening reaction times .

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